
Isopentyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopentyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with isopentyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Isopentyl cyclohexanecarboxylate primarily undergoes nucleophilic acyl substitution reactions, typical of ester compounds. These reactions include hydrolysis, transesterification, and aminolysis.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield cyclohexanecarboxylic acid and isopentyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Aminolysis: Reaction with amines to form amides, typically requiring a base catalyst
Major Products Formed:
Hydrolysis: Cyclohexanecarboxylic acid and isopentyl alcohol.
Transesterification: New ester compounds depending on the alcohol used.
Aminolysis: Amides derived from the corresponding amine.
Aplicaciones Científicas De Investigación
Isopentyl cyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor
Mecanismo De Acción
The mechanism of action of isopentyl cyclohexanecarboxylate involves its hydrolysis to release cyclohexanecarboxylic acid and isopentyl alcohol. These products can then interact with various molecular targets and pathways. For instance, cyclohexanecarboxylic acid can act as a precursor in the synthesis of other bioactive compounds, while isopentyl alcohol can be metabolized in biological systems .
Comparación Con Compuestos Similares
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Ethyl cyclohexanecarboxylate: Another ester with similar chemical properties but different odor characteristics.
Methyl cyclohexanecarboxylate: Similar ester structure but with a methyl group instead of an isopentyl group
Uniqueness: Isopentyl cyclohexanecarboxylate stands out due to its unique combination of a cyclohexane ring and an isopentyl group, which imparts distinct physicochemical properties and a pleasant fruity odor. This makes it particularly valuable in the fragrance and flavor industries .
Propiedades
Número CAS |
25183-19-1 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
3-methylbutyl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H22O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
VLALRUKXGDUQFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)
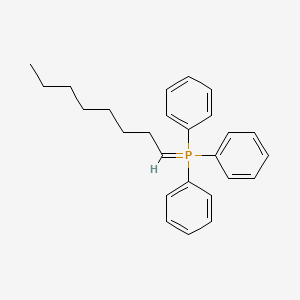
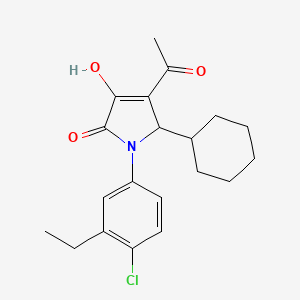

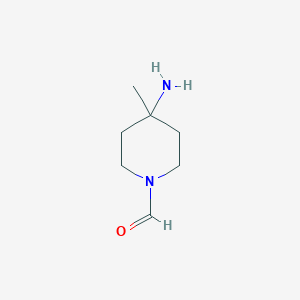
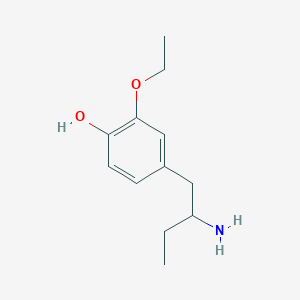
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
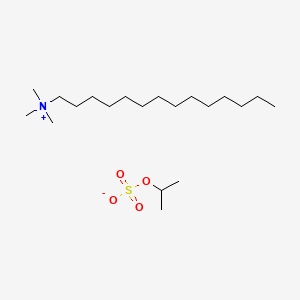
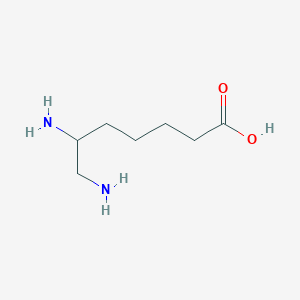
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
